molecular formula C11H11Cl2NO2 B10976854 (2,4-Dichlorophenyl)-morpholin-4-ylmethanone CAS No. 6392-25-2

(2,4-Dichlorophenyl)-morpholin-4-ylmethanone

Cat. No.: B10976854
CAS No.: 6392-25-2
M. Wt: 260.11 g/mol
InChI Key: JXRZEDBBEPDXNP-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)-morpholin-4-ylmethanone is an organic compound characterized by the presence of a dichlorophenyl group attached to a morpholinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)-morpholin-4-ylmethanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl)-morpholin-4-ylmethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)-morpholin-4-ylmethanol
  • (2,4-Dichlorophenyl)-morpholin-4-ylmethane

Uniqueness

(2,4-Dichlorophenyl)-morpholin-4-ylmethanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

6392-25-2

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

(2,4-dichlorophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H11Cl2NO2/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2

InChI Key

JXRZEDBBEPDXNP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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